molecular formula C14H15NO6S B2762048 3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid CAS No. 440646-62-8

3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B2762048
CAS No.: 440646-62-8
M. Wt: 325.34
InChI Key: MVCWLUONTCAJRL-UHFFFAOYSA-N
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Description

3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid is an organic compound that features a furan ring, a methoxyphenyl group, and a sulfonylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the sulfonyl group may yield sulfides.

Scientific Research Applications

3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and the sulfonylamino group are likely involved in these interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)-3-{[(4-hydroxyphenyl)sulfonyl]amino}propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(2-Furyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can lead to distinct properties and applications in various fields.

Properties

IUPAC Name

3-(furan-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S/c1-20-10-4-6-11(7-5-10)22(18,19)15-12(9-14(16)17)13-3-2-8-21-13/h2-8,12,15H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCWLUONTCAJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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